2-(tert-butyl) 3-methyl 1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2,3-dicarboxylate
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Overview
Description
2-TERT-BUTYL 3-METHYL (3S)-1H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2,3-DICARBOXYLATE is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science . This particular compound features a tert-butyl group, a methyl group, and a pyrido[3,4-b]indole core, making it a unique and potentially valuable molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-TERT-BUTYL 3-METHYL (3S)-1H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2,3-DICARBOXYLATE, typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of indole derivatives often employs continuous flow reactors and microreactor systems to enhance efficiency and scalability . These methods allow for precise control over reaction conditions, leading to higher yields and reduced waste. The use of tert-butyl esters in these processes is common due to their stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
2-TERT-BUTYL 3-METHYL (3S)-1H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2,3-DICARBOXYLATE can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce reduced derivatives, and substitution can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-TERT-BUTYL 3-METHYL (3S)-1H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2,3-DICARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-TERT-BUTYL 3-METHYL (3S)-1H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2,3-DICARBOXYLATE involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit specific enzymes involved in cancer cell proliferation or viral replication . The tert-butyl and methyl groups can also influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole core, used in neuroscience research.
Uniqueness
2-TERT-BUTYL 3-METHYL (3S)-1H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2,3-DICARBOXYLATE is unique due to its specific combination of functional groups and the pyrido[3,4-b]indole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H22N2O4 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-O-tert-butyl 3-O-methyl 1,3,4,9-tetrahydropyrido[3,4-b]indole-2,3-dicarboxylate |
InChI |
InChI=1S/C18H22N2O4/c1-18(2,3)24-17(22)20-10-14-12(9-15(20)16(21)23-4)11-7-5-6-8-13(11)19-14/h5-8,15,19H,9-10H2,1-4H3 |
InChI Key |
OBCRBMQFEVKESR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)OC)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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